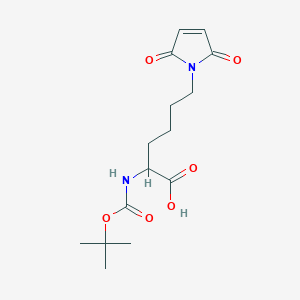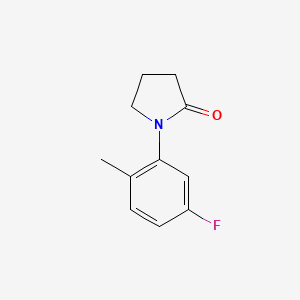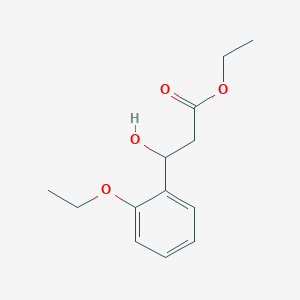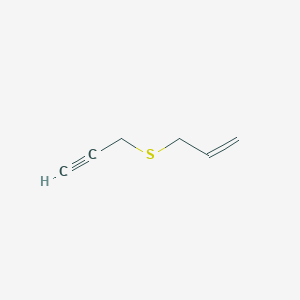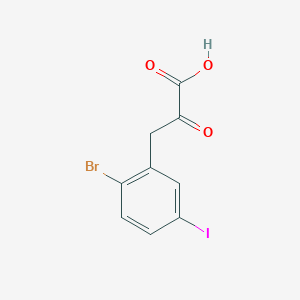
7-Bromo-8-methylquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8-methylquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methylquinolin-3-ol can be achieved through various methods. One common approach involves the bromination of 8-methylquinolin-3-ol using brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like chloroform . The reaction typically proceeds under mild conditions and yields the desired product with good selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-methylquinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the 3rd position can be oxidized to form quinoline-3-one derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Quinoline-3-one derivatives.
Reduction Products: Modified quinoline ring structures with reduced functional groups.
Scientific Research Applications
7-Bromo-8-methylquinolin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-8-methylquinolin-3-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
8-Methylquinolin-3-ol: Lacks the bromine atom at the 7th position.
7-Chloro-8-methylquinolin-3-ol: Contains a chlorine atom instead of bromine at the 7th position.
7-Bromoquinolin-3-ol: Lacks the methyl group at the 8th position.
Uniqueness
7-Bromo-8-methylquinolin-3-ol is unique due to the presence of both the bromine atom at the 7th position and the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-8-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(11)3-2-7-4-8(13)5-12-10(6)7/h2-5,13H,1H3 |
InChI Key |
KKFFIKAKJCABBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
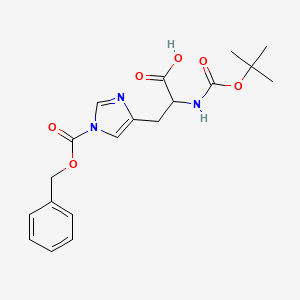
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)

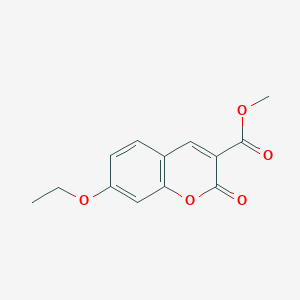
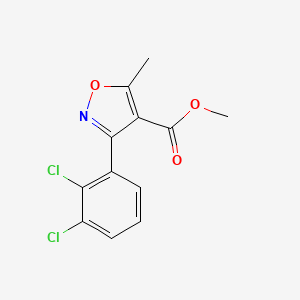
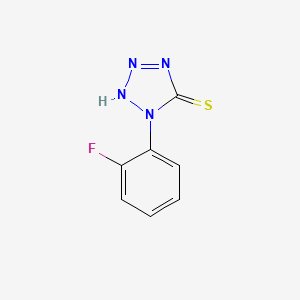
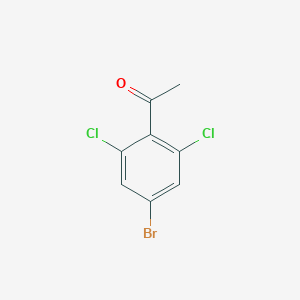
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
